molecular formula C15H21N3O2 B14054931 (R)-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate

(R)-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate

Cat. No.: B14054931
M. Wt: 275.35 g/mol
InChI Key: ZGGACVXELDNHJG-SNVBAGLBSA-N
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Description

®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form an N-H ketimine species, which then undergoes cyclization to form the indazole core . The tert-butyl carbamate group can be introduced through a reaction with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indazole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the indazole core can be achieved using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indazole derivatives.

    Reduction: Reduced indazole derivatives.

    Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: A simpler indazole derivative with similar biological activities.

    2H-indazole: Another indazole isomer with distinct chemical properties.

    Indazole-3-carboxylic acid: An indazole derivative with carboxylic acid functionality.

Uniqueness

®-tert-butyl (1-(1H-indazol-4-yl)propan-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and bioavailability compared to other indazole derivatives.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-(1H-indazol-4-yl)propan-2-yl]carbamate

InChI

InChI=1S/C15H21N3O2/c1-10(17-14(19)20-15(2,3)4)8-11-6-5-7-13-12(11)9-16-18-13/h5-7,9-10H,8H2,1-4H3,(H,16,18)(H,17,19)/t10-/m1/s1

InChI Key

ZGGACVXELDNHJG-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CC1=C2C=NNC2=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC1=C2C=NNC2=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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